molecular formula C14H16N2O2S B12768658 trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine CAS No. 141034-18-6

trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine

Cat. No.: B12768658
CAS No.: 141034-18-6
M. Wt: 276.36 g/mol
InChI Key: FSMGDQBVGQNYIV-LKOMHFJYSA-N
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Description

trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine: is a compound that has garnered interest due to its potential pharmacological activities. It is structurally related to tetramisole, a known antiparasitic and antidepressant agent. This compound has shown marked antidepressant activity, making it a promising candidate for further research in the field of mental health .

Preparation Methods

The synthesis of trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine involves several steps. The primary synthetic route includes the reaction of 2-hydroxyindane-1-ylamine with thiazolidine-3-acetic acid under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product . Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.

Chemical Reactions Analysis

trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the levels of serotonin and norepinephrine, which are critical for mood regulation. The compound’s molecular targets include serotonin and norepinephrine transporters, which it inhibits, leading to increased levels of these neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine is unique compared to other similar compounds due to its specific structural features and pharmacological profile. Similar compounds include:

This compound’s unique structure and promising pharmacological activities make it a valuable subject for further research and development in various scientific fields.

Properties

CAS No.

141034-18-6

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

1-[3-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-imino-1,3-thiazolidin-5-yl]ethanone

InChI

InChI=1S/C14H16N2O2S/c1-8(17)12-7-16(14(15)19-12)13-10-5-3-2-4-9(10)6-11(13)18/h2-5,11-13,15,18H,6-7H2,1H3/t11-,12?,13-/m1/s1

InChI Key

FSMGDQBVGQNYIV-LKOMHFJYSA-N

Isomeric SMILES

CC(=O)C1CN(C(=N)S1)[C@H]2[C@@H](CC3=CC=CC=C23)O

Canonical SMILES

CC(=O)C1CN(C(=N)S1)C2C(CC3=CC=CC=C23)O

Origin of Product

United States

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